molecular formula C16H19N3OS B5640507 1-(2,4-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

1-(2,4-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B5640507
M. Wt: 301.4 g/mol
InChI Key: ZEIOEUIABNWFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,3,5-triazinane derivatives often involves the condensation of thioureas with aldehydes or ketones in the presence of formaldehyde. A study by Zhang et al. (2012) introduced a facile synthesis method for 5-aryl-1-[(arylamino)methyl]-1,3,5-triazinane-2-thiones, providing insights into the synthetic routes that might be relevant for synthesizing the compound of interest (Zhang, Wang, & Zhang, 2012).

Molecular Structure Analysis

The molecular structure of 1,3,5-triazinane derivatives can be complex, involving various functional groups that contribute to their stability and reactivity. For instance, the study on hydrogen-bonded chains and sheets in related compounds by Zhenfeng Zhang et al. (2008) provides insights into how different substituents affect molecular packing and interactions, which could be extrapolated to understand the structural characteristics of the specific compound (Zhenfeng Zhang, Xian, Jian-ping Li, & Guisheng Zhang, 2008).

Chemical Reactions and Properties

1,3,5-Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions and addition reactions, due to the presence of reactive sites. The reactivity towards different reagents can elucidate the compound's potential applications and its chemical behavior. The synthesis and chemical reactions of related triazine derivatives, as described by Mehrotra et al. (1995), offer a glimpse into the chemical versatility of these compounds (Mehrotra, Roychowdhury, Pandey, & Srivastava, 1995).

Physical Properties Analysis

The physical properties of 1,3,5-triazinane derivatives, such as solubility, melting point, and crystal structure, are crucial for determining their application scope. The crystallography studies, like those conducted by Shajari et al. (2015), reveal the importance of molecular arrangement and hydrogen bonding in defining the compound's physical characteristics (Shajari, Kazemizadeh, Ramazani, Joo, Ślepokura, Lis, & Souldozi, 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal in understanding the compound's behavior in chemical syntheses and potential applications. For example, the study by Kunishima et al. (1999) on the efficient condensing agent "4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride" showcases the utility of triazine derivatives in facilitating the formation of amides and esters, indicating the broad chemical utility of these compounds (Kunishima, Kawachi, Monta, Terao, Iwasaki, & Tani, 1999).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-5-6-15(13(2)8-12)19-11-18(10-17-16(19)21)9-14-4-3-7-20-14/h3-8H,9-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIOEUIABNWFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

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